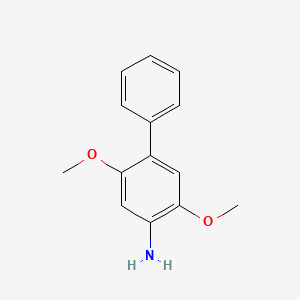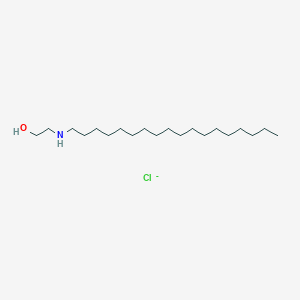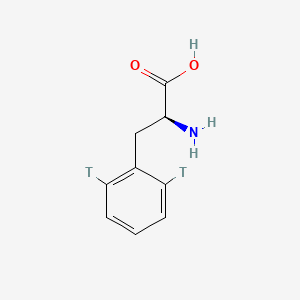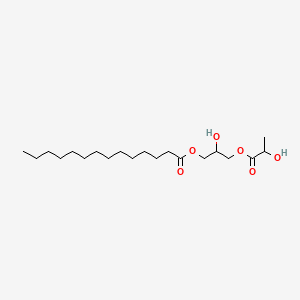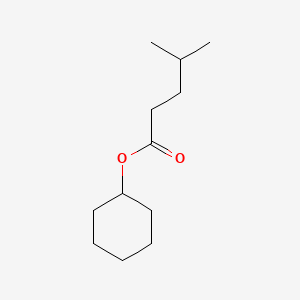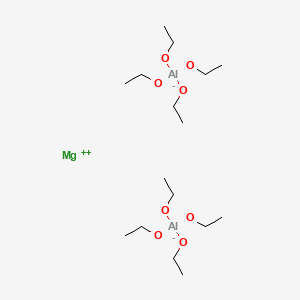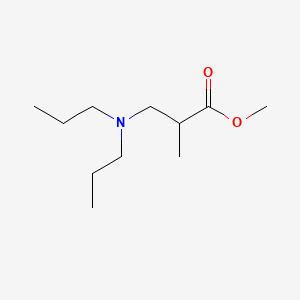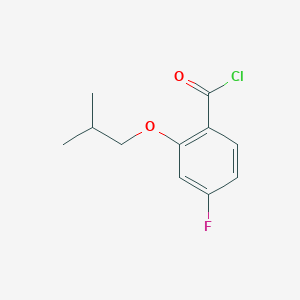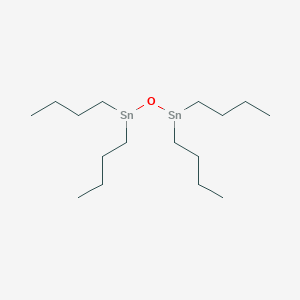
1,1,3,3-Tetrabutyldistannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrabutyldistannoxane is an organotin compound with the chemical formula C₂₀H₄₂O₅Sn₂. It is commonly used in organic synthesis and as a catalyst in various chemical reactions. This compound is known for its stability and versatility, making it a valuable reagent in both academic and industrial settings .
準備方法
1,1,3,3-Tetrabutyldistannoxane can be synthesized through several methods. One common synthetic route involves the reaction of dibutyltin oxide with acetic anhydride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar principles, often involving the use of high-purity reagents and controlled reaction conditions to ensure product consistency and quality .
化学反応の分析
1,1,3,3-Tetrabutyldistannoxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while reduction reactions can produce tin hydrides .
科学的研究の応用
1,1,3,3-Tetrabutyldistannoxane has a wide range of scientific research applications. In chemistry, it is used as a catalyst in polymerization reactions and as a stabilizer in radical polymerization processes. In biology, it has been studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. In medicine, it is explored for its potential therapeutic applications, including its use as an anticancer agent. Industrially, it is used as an additive in coatings, plastics, and rubber to enhance their properties .
作用機序
The mechanism of action of 1,1,3,3-Tetrabutyldistannoxane involves its ability to interact with various molecular targets and pathways. It can form stable complexes with metal ions and organic molecules, which can influence the reactivity and stability of these species. In catalytic applications, it facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
類似化合物との比較
1,1,3,3-Tetrabutyldistannoxane can be compared with other organotin compounds, such as dibutyltin oxide and tributyltin chloride. While all these compounds share similar structural features, this compound is unique in its ability to form stable complexes and its versatility in various chemical reactions. Dibutyltin oxide, for example, is primarily used as a precursor in the synthesis of other organotin compounds, while tributyltin chloride is known for its biocidal properties .
特性
CAS番号 |
45234-42-2 |
|---|---|
分子式 |
C16H36OSn2 |
分子量 |
481.9 g/mol |
InChI |
InChI=1S/4C4H9.O.2Sn/c4*1-3-4-2;;;/h4*1,3-4H2,2H3;;; |
InChIキー |
ZLXMDTDPTCRLKU-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)O[Sn](CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


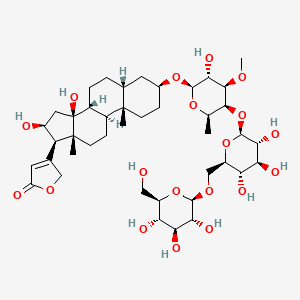

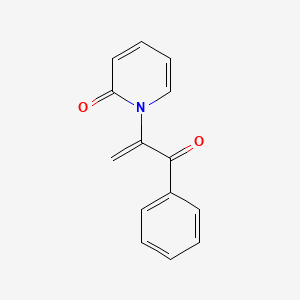

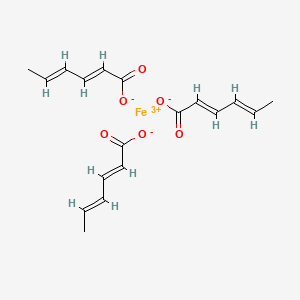
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
